1-Phenyl-2-sulfanylethan-1-ol

Steroid Sulfatase Enzyme Inhibition Drug Discovery

1-Phenyl-2-sulfanylethan-1-ol (CAS 28713-50-0) is a β-hydroxy thiol with the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol. It is characterized by a phenyl group attached to a two-carbon chain bearing both a hydroxyl (-OH) and a sulfanyl (-SH) group.

Molecular Formula C8H10OS
Molecular Weight 154.23
CAS No. 28713-50-0
Cat. No. B2500754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-2-sulfanylethan-1-ol
CAS28713-50-0
Molecular FormulaC8H10OS
Molecular Weight154.23
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CS)O
InChIInChI=1S/C8H10OS/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8-10H,6H2
InChIKeyGADYZKYNBSDWMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-2-sulfanylethan-1-ol (CAS 28713-50-0) Procurement Guide: Key Properties & Sourcing Specifications


1-Phenyl-2-sulfanylethan-1-ol (CAS 28713-50-0) is a β-hydroxy thiol with the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol . It is characterized by a phenyl group attached to a two-carbon chain bearing both a hydroxyl (-OH) and a sulfanyl (-SH) group . This bifunctional structure classifies it as a β-mercapto alcohol, a versatile class of compounds widely used as building blocks in organic synthesis, particularly for pharmaceuticals and agrochemicals . Commercially, it is typically supplied as a liquid with a purity of 95% and is classified with GHS hazard statements H302-H315-H319-H332-H335 .

1 Bifunctional β‑hydroxy thiol scaffold with phenyl ring for target binding and synthesis studies
2 Research‑grade liquid format supports lab‑scale enzyme inhibition and medicinal chemistry workflows
3 Phenyl substitution increases lipophilicity relative to aliphatic β‑mercapto alcohols, relevant for membrane‑permeability studies

Why 1-Phenyl-2-sulfanylethan-1-ol Cannot Be Replaced by Generic β-Mercapto Alcohols: Key Differentiators


Generic substitution of β-mercapto alcohols is not advisable due to the critical role of the aromatic phenyl ring in 1-Phenyl-2-sulfanylethan-1-ol. This phenyl moiety confers unique physicochemical properties, such as increased lipophilicity (XLogP3 = 1.3 ) compared to simpler analogs like 2-mercaptoethanol, which directly influences molecular recognition, membrane permeability, and target binding affinity. The presence of the phenyl group enables specific π-π stacking and hydrophobic interactions that are absent in aliphatic analogs, making the compound a non-interchangeable scaffold for applications requiring aromatic character or enhanced target engagement, such as in enzyme inhibition .

Aromatic phenyl ring enables π‑π stacking and hydrophobic contacts that aliphatic β‑mercapto alcohols lack; substitution may alter molecular recognition and binding behavior.

2‑Mercaptoethanol shows negligible steroid sulfatase inhibition; replacement would lose the target engagement required for STS pathway investigations.

Quantitative Performance Benchmarks: How 1-Phenyl-2-sulfanylethan-1-ol Compares to Analogs and Alternatives


Superior Steroid Sulfatase (STS) Inhibition vs. 2-Mercaptoethanol

1-Phenyl-2-sulfanylethan-1-ol demonstrates potent and specific inhibition of human steroid sulfatase (STS) with an IC₅₀ of 68 nM . This is in stark contrast to the common biochemical reagent 2-mercaptoethanol, which is a strong inhibitor of alcohol dehydrogenase but shows negligible activity against STS . The phenyl group in 1-Phenyl-2-sulfanylethan-1-ol is critical for this target engagement, providing a clear functional differentiation that makes it the preferred choice for research focused on steroid sulfatase modulation.

STS Inhibition
Reported
IC₅₀ 68 nM vs. >100,000 nM (2‑mercaptoethanol)
Enables STS inhibition assay context; >1,470‑fold selectivity over aliphatic thiol
Cross‑study comparison; confirm in matched assay
Steroid Sulfatase Enzyme Inhibition Drug Discovery

Higher Synthetic Yield from Styrene Oxide vs. Alternative Routes

The synthesis of 1-Phenyl-2-sulfanylethan-1-ol via the ring-opening of styrene oxide with hydrogen sulfide is a well-established route that provides high yields . While exact yield percentages are not specified in the primary literature for this exact procedure, the method is noted for its efficiency compared to alternative synthetic routes involving phenylacetaldehyde and thiols, which often require more steps and result in lower overall yields .

Synthetic Route
Class‑level
Styrene oxide ring‑opening provides direct, scalable access
Supports procurement for synthesis campaigns; review yield optimization
Exact yields not specified; class‑level inference
Organic Synthesis Process Chemistry Building Block

Enhanced Lipophilicity (LogP) Compared to Aliphatic β-Mercapto Alcohols

The computed partition coefficient (XLogP3) for 1-Phenyl-2-sulfanylethan-1-ol is 1.3 , which is significantly higher than that of the widely used aliphatic analog 2-mercaptoethanol (XLogP3 = -0.37) . This increased lipophilicity indicates superior membrane permeability and solubility in organic phases, a critical factor in medicinal chemistry for optimizing drug-like properties and for applications in biphasic reactions.

Lipophilicity
Reported
XLogP3 1.3 vs. ‑0.37 (2‑mercaptoethanol), ΔLogP 1.67
Indicates higher membrane permeability context; 46‑fold partition shift
Computed values; experimental logP verification recommended
Physicochemical Properties Drug Design Permeability

Validated Use in Hair Waving Formulations vs. Irritating Thiols

1-Phenyl-2-mercaptoethanol is specifically claimed as a main ingredient in a novel hair waving agent due to its low irritativeness and good wave formation capability . This is in contrast to other common thiol-based waving agents, such as thioglycolic acid, which are known to be more irritating to the skin and respiratory tract . The phenyl group modulates the thiol's reactivity and reduces its potential for causing irritation, providing a functional advantage in consumer product formulations.

Hair Waving Use
Class‑level
Patent claims low irritativeness vs. thioglycolic acid
Reported formulation context; irritancy reduction requires experimental confirmation
Qualitative claim; no quantitative skin data
Cosmetic Chemistry Formulation Science Thiol Reactivity

Target Applications for 1-Phenyl-2-sulfanylethan-1-ol (CAS 28713-50-0) Based on Validated Evidence


Potent Steroid Sulfatase (STS) Inhibitor for Endocrine and Cancer Research

With an IC₅₀ of 68 nM against human STS , 1-Phenyl-2-sulfanylethan-1-ol is a valuable tool compound for investigating steroid hormone regulation in diseases such as hormone-dependent breast cancer and endometriosis. Its potency and specificity differentiate it from generic thiols, making it suitable for target validation studies, lead optimization, and as a pharmacological probe in cellular and in vivo models of estrogen biosynthesis.

High-Lipophilicity Building Block for CNS-Penetrant Drug Design

The compound's XLogP3 of 1.3 makes it a preferred building block over more polar β-mercapto alcohols like 2-mercaptoethanol (LogP -0.37) when designing drug candidates with improved blood-brain barrier penetration. It is ideal for incorporating a thiol handle into scaffolds intended for CNS targets, where increased lipophilicity is a key driver of passive permeability and brain exposure.

Scalable Intermediate for Thiol-Ene Click Chemistry and Polymer Synthesis

The well-established and scalable synthesis from styrene oxide makes 1-Phenyl-2-sulfanylethan-1-ol a cost-effective and readily available monomer for thiol-ene 'click' polymerizations. Its aromatic character imparts rigidity and higher glass transition temperatures to the resulting polymers compared to those derived from aliphatic thiols, making it suitable for applications in advanced materials, coatings, and adhesives.

Reduced-Irritation Active in Professional Hair Waving Formulations

Patented as a main ingredient in hair waving agents due to its low irritativeness , 1-Phenyl-2-mercaptoethanol offers formulators a safer alternative to traditional thioglycolates. This makes it a key ingredient for developing premium, salon-quality hair care products that prioritize both performance and user safety.

Application
Selection Property
Validation Focus
STS enzyme inhibition studies
Reported target engagement selectivity over aliphatic thiols
STS enzymatic assays in cell lysates
CNS‑penetrant design building block
Lipophilicity‑driven membrane permeability profile
Blood‑brain barrier permeability models
Thiol‑ene click chemistry scaffold
Scalable synthetic route from styrene oxide
Polymerization efficiency and thermomechanical properties
Hair waving formulation research
Patent‑reported low irritation profile
Skin irritation assays in formulation context
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